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Compound of Interest

Compound Name: Fmoc-D-Hse(Trt)-OH

Cat. No.: B557665

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-alpha-Fmoc-O-trityl-D-
homoserine, a critical amino acid derivative for advanced peptide synthesis. Below, you will find
its key chemical properties, applications in research and drug development, and a detailed
workflow for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

N-alpha-Fmoc-O-trityl-D-homoserine is a protected amino acid derivative essential for the
stepwise synthesis of peptides. The N-terminal alpha-amino group is protected by a
fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected by a
trityl (Trt) group. This dual protection scheme is fundamental to the widely used Fmoc-based

solid-phase peptide synthesis strategy.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b557665?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C38H33NO5 [1112]
Molecular Weight 583.67 g/mol [1]
White to off-white powder or
Appearance [11[2]
crystals
Purity (Typical) >98.0% (HPLC) [1]
Melting Point 63-67 °C [1]
Storage Temperature 2-8°C [1]
The trityl group enhances
N ) solubility, facilitating efficient
Solubility Soluble in DMF ) ) ] )
coupling reactions in peptide
synthesis.[2][3]
Fmoc-D-Hse(Trt)-OH, Fmoc-D-
Synonyms [1]

Homoser(Trt)-OH

Applications in Research and Drug Development

N-alpha-Fmoc-O-trityl-D-homoserine is a specialized building block with significant applications

in the synthesis of complex peptides for various research and therapeutic purposes.

» Peptide Synthesis: The primary application of this compound is as a protected amino acid in

solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group provides temporary protection

of the N-terminus, which can be removed under mild basic conditions, while the acid-labile

trityl group offers robust protection for the homoserine side chain.[4][5] This orthogonal

protection strategy allows for the precise and sequential addition of amino acids to a growing

peptide chain.[6]

o Drug Development: It plays a crucial role in the development of novel peptide-based

therapeutics.[2][3] The incorporation of non-natural amino acids like D-homoserine can

enhance the metabolic stability and bioavailability of drug candidates.
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e Bioconjugation: This derivative is utilized in bioconjugation techniques, enabling the linkage
of synthetic peptides to other biomolecules, such as proteins or antibodies, to create
targeted drug delivery systems or diagnostic tools.[2][3]

Experimental Protocols: Solid-Phase Peptide
Synthesis (SPPS) Workflow

The following is a generalized, step-by-step protocol for the incorporation of N-alpha-Fmoc-O-
trityl-D-homoserine into a peptide sequence using an automated peptide synthesizer.

Materials:

e Resin (e.g., 2-chlorotrityl chloride, Wang, or Rink Amide resin)

e N-alpha-Fmoc-O-trityl-D-homoserine

e Other required Fmoc-protected amino acids

e Coupling agent (e.g., HCTU, HATU/HOA)

e Base (e.g., collidine, NMM, or DIEA)

» Deprotection solution: 20% piperidine in dimethylformamide (DMF)
e Washing solvent: DMF

+ Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane
(TIPS))

Precipitation solvent: Methyl t-butyl ether
Methodology:

» Resin Preparation: The synthesis begins with a solid support (resin), which is swelled in DMF
for approximately one hour.[7]

» First Amino Acid Coupling (if applicable): If N-alpha-Fmoc-O-trityl-D-homoserine is the first
amino acid, it is coupled to the resin.
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Fmoc-Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating
the resin with a 20% piperidine solution in DMF.[6][7] This exposes the N-terminal amine for
the next coupling reaction. This step is followed by extensive washing with DMF to remove

residual piperidine.

Amino Acid Activation and Coupling: N-alpha-Fmoc-O-trityl-D-homoserine is pre-activated
using a coupling agent (like HCTU) and a base (like collidine) in DMF. This activated amino
acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling
reaction, forming a new peptide bond.[7] Coupling times can range from 1 to 12 hours.[7]

Washing: After the coupling is complete, the resin is washed thoroughly with DMF to remove
any unreacted reagents.

Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the desired
peptide sequence until the synthesis is complete.

Final Fmoc Removal: After the last amino acid has been coupled, the final Fmoc group is
removed using the 20% piperidine in DMF solution.[7]

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and
all side-chain protecting groups (including the trityl group) are removed simultaneously. This
is typically achieved by treating the peptide-resin with a strong acid cocktail, such as TFA
containing scavengers (e.g., TIPS) to prevent side reactions.[6][7]

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage
mixture using cold methyl t-butyl ether.[6] The crude peptide is then typically purified using
high-performance liquid chromatography (HPLC).

Workflow and Chemistry Visualization

The following diagrams illustrate the key chemical structures and the overall workflow for
utilizing N-alpha-Fmoc-O-trityl-D-homoserine in peptide synthesis.

Key Protecting Groups and Core Structure.
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Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Start: Resin with
Fmoc-AA-OH

1. Fmoc Deprotection

(20% Piperidine in DMF)

2. DMF Wash

3. Coupling

(Fmoc-D-Hse(Trt)-OH + Activator)

4. DMF Wash

I
End of SP/nthesis Continue cycle
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Repeat for next
Amino Acid

Workflow for incorporating Fmoc-D-Hse(Trt)-OH in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b557665#molecular-weight-of-n-alpha-fmoc-o-trityl-d-
homoserine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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